molecular formula C46H65Cl2N2PRu B123246 Grubbs Catalyst 2nd Generation CAS No. 246047-72-3

Grubbs Catalyst 2nd Generation

Cat. No. B123246
M. Wt: 849 g/mol
InChI Key: FCDPQMAOJARMTG-UHFFFAOYSA-L
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Description

The Grubbs second-generation catalyst is a ruthenium-based metathesis catalyst that has been widely used in organic chemistry for various transformations, including olefin metathesis reactions. It is known for its efficiency and ability to catalyze reactions in the presence of various functional groups and under challenging conditions 910.

Synthesis Analysis

The synthesis of upgraded Grubbs second-generation catalysts involves the reaction of the Grubbs second-generation catalyst with ortho-substituted ethers in the presence of CuCl as a phosphine scavenger. This process yields a series of catalysts with different substituents on the benzylidene ether, which can influence the catalyst's activity and selectivity .

Molecular Structure Analysis

The molecular structure of the Grubbs second-generation catalyst and its analogs has been studied using X-ray crystallography. These studies reveal that the catalyst typically adopts an octahedral structure, with the terminal oxygen of the ester, ketone, or malonate group coordinated to the metal center. This coordination can affect the catalyst's performance in metathesis reactions .

Chemical Reactions Analysis

Grubbs second-generation catalyst has been employed in a variety of chemical reactions, including allyl to propenyl isomerization, synthesis of bottlebrush polymers, olefin ring-closing metathesis, hydrosilylation, and tandem olefin metathesis-oxidations. It has shown high efficiency and selectivity in these transformations, even under aqueous conditions or in the presence of primary alcohols and oxygen 910.

Physical and Chemical Properties Analysis

The physical and chemical properties of the Grubbs second-generation catalyst are influenced by its ligand environment and the presence of coordinating groups. The catalyst is known for its robustness and ability to catalyze reactions in various solvents, including water. Its activity can be further enhanced by modifications to the ligands, which can lead to improved phase transfer activation and increased reaction rates under certain conditions .

Scientific Research Applications

Tandem Olefin Metathesis-Oxidations

Grubbs' 2nd generation metathesis catalyst has been expanded for tandem olefin metathesis/oxidation protocols, providing cis-diols or alpha-hydroxy ketones from simple olefinic materials (Scholte, An, & Snapper, 2006).

NMR Characterization

The 2nd generation Grubbs catalyst has been characterized using 1D and 2D NMR spectroscopy, providing valuable data for the scientific community (Swart et al., 2020).

Synthesis of Aliphatic Ketones

This catalyst effectively catalyzes cross-metatheses of allylic alcohols with olefins and isomerization of the resulting allylic alcohols to alkyl ketones (Finnegan, Seigal, & Snapper, 2006).

Ion-Functionalized Silver Carboxylates

The Grubbs–Hoveyda 2nd generation catalyst has been used in the synthesis of ion-functionalized silver carboxylates for improved activity and selectivity in olefin metathesis reactions (Chen et al., 2020).

Decomposition Analysis

An in-depth study of the decomposition of the 2nd Grubbs catalyst in CH3CN provides insights for designing more efficient catalysts and optimizing reaction conditions (Jiang et al., 2017).

Synthesis of Lactams and Lactones

The catalyst facilitates the synthesis of azepinone and oxepinone derivatives on a carbohydrate glycoside scaffold, contributing to the development of new polyhydroxylated heteroannulated sugars (Laventine, Cullis, García, & Jenkins, 2009).

Catalyst Design Evolution

Significant research has been done in the development of N-heterocyclic carbene (NHC)-based Ru metathesis catalysts, with the 2nd generation Grubbs catalyst playing a key role in the evolution of catalyst design (Vehlow, Porta, & Blechert, 2010).

Polymeric Ru-Carbene Complex

A novel Grubbs-type catalyst has been synthesized, which catalyzes ring-closing metathesis homogeneously but can be recovered heterogeneously (Chen, Kim, Shin, & Lee, 2008).

Catalyst with Mixed Anionic Ligands

A new Hoveyda–Grubbs 2nd generation type catalyst with improved stability and reactivity has been developed (Vehlow, Maechling, Köhler, & Blechert, 2006).

Upgraded Grubbs/Hoveyda Olefin Metathesis Catalysts

Research has led to the development of upgraded Grubbs/Hoveyda second-generation catalysts, showing improvements in yield and selectivity (Bieniek et al., 2011).

Spectroscopic Characterisation

The p-cresol derivatives of the Grubbs 2nd generation catalyst have been characterized using spectroscopic methods, offering insights into the catalyst's interactions and structure (Swart et al., 2021).

Self-Healing Polymers

The 2nd generation Grubbs’ catalyst has been evaluated for use in self-healing polymers, demonstrating its versatility and thermal stability (Wilson et al., 2008).

Catalyst Formation and Decomposition Study

A DFT study on the mechanism of decomposition of the Grubbs 2nd generation pre-catalyst in methanol provides critical information for optimizing catalyst use (Young et al., 2014).

NMR Analysis of Grubbs Catalyst

Variable temperature NMR analysis of the Grubbs second generation catalyst aids in identifying resonances in catalytic systems (Swart et al., 2018).

Catalysis in Aqueous Medium

This catalyst effectively catalyzes olefin ring closing metathesis and hydrosilylation reactions in pure water, showcasing its versatility (Polshettiwar & Varma, 2008).

Development in Unsymmetrical Heterocylic Carbenes

The use of unsymmetrical heterocyclic carbenes in ruthenium metathesis catalysts has led to selective catalysts in different metathesis reactions, with the 2nd generation Grubbs catalyst playing a crucial role (Hamad, Sun, Xiao, & Verpoort, 2013).

Occlusion in Active Membranes

Grubbs' catalysts have been occluded in polydimethylsiloxane membranes, enabling catalysis in water and adding new functional group selectivities (Mwangi, Runge, & Bowden, 2006).

Solvent Effects on Pre-catalyst Initiation Rates

A study of solvent effects on Grubbs and Grubbs-Hoveyda second generation pre-catalysts reveals different dependencies on key solvent parameters, influencing initiation rates (Ashworth, Nelson, & Percy, 2013).

Safety And Hazards

When handling Grubbs Catalyst 2nd Generation, it is advised to avoid dust formation and breathing in vapors, mist, or gas . Adequate ventilation should be ensured, and personnel should be evacuated to safe areas .

Future Directions

Recent research has shown that merging Grubbs Catalyst 2nd Generation with a readily available photocatalyst enables the exclusive formation of the contra-thermodynamic Z-isomer . This approach has been discussed based on both computational and experimental mechanistic data . This suggests that there are still many possibilities for the application and development of Grubbs Catalyst 2nd Generation in the future .

properties

IUPAC Name

benzylidene-[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichlororuthenium;tricyclohexylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2.C18H33P.C7H6.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;;/h9-12H,7-8H2,1-6H3;16-18H,1-15H2;1-6H;2*1H;/q;;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDPQMAOJARMTG-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CC3=CC=CC=C3)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H65Cl2N2PRu
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

849.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Grubbs Catalyst 2nd Generation

CAS RN

246047-72-3
Record name Ruthenium, [1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)-, (SP-5-41)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene)dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium Benzylidene[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(tricyclohexylphosphine)ruthenium [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]diidazolidinylidene)(dichlorophenylmethylene)(tricyclohexylphosphine)ruthenium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
563
Citations
A Mariconda, A Agovino, M Sirignano, L Guadagno - Polymers, 2019 - mdpi.com
… The synthesis of Hoveyda-Grubbs catalyst 2nd generation having the alkylidene functionalized with a pyrene was carried out by metathesis reaction of dichloro-[1,3-bis(2,4,6-…
Number of citations: 1 www.mdpi.com
M Lautens, R Sanichar - Synfacts, 2020 - thieme-connect.com
Comment: Conveniently, these 2nd generation catalysts are air-and water-tolerant and can be handled without great loss in activity. Given the increased RCM activities observed with (A…
Number of citations: 0 www.thieme-connect.com
DM Walba, H Yang, P Keller, C Zhu… - Macromolecular …, 2009 - Wiley Online Library
… To a solution of W528 monomer 1 (100 mg, 0.15 × 10 −3 mol) in 5 mL CH 2 Cl 2 was added Hoveyda–Grubbs Catalyst 2nd generation, (1,3-bis-(2,4,6-trimethylphenyl)-2-…
Number of citations: 18 onlinelibrary.wiley.com
SH Yoon, YL Shi, J Feng, SY Jang - Composites Research, 2015 - koreascience.kr
… mg, Sigma Aldrich Grubbs’ catalyst 2nd generation의 경우 1.2 … 153.6oC, Sigma Aldrich Grubbs’ catalyst 2nd generation의 … 여기에서 보면 Sigma Aldrich Grubbs’ catalyst 2nd generation…
Number of citations: 2 koreascience.kr
M Kardos - 2018 - core.ac.uk
… 1st Generation G2 Grubbs Catalyst 2nd Generation HG1 Hoveyda-Grubbs Catalyst 1st Generation HG2 Hoveyda-Grubbs Catalyst 2nd Generation LDA lithium diisopropylamide LiN (…
Number of citations: 2 core.ac.uk
T Ohishi, K Imato, T Kanehara, A Takahara… - … 2013: Proceedings of …, 2013 - Citeseer
Diarylbibenzofuranone (DABBF) derivatives can be reversibly cleaved to the corresponding arylbenzofuranone (ABF) radicals under mild conditions. We recently reported the synthesis …
Number of citations: 3 citeseerx.ist.psu.edu
KA Ali, P Metzc - Organic Chemistry, 2018 - arkat-usa.org
… Ring closing metathesis (RCM) using Grubbs catalyst 2nd generation as a catalyst was applied to prepare series of novel unsaturated sultones with high yields. Many attempts, were …
Number of citations: 5 www.arkat-usa.org
DA Sousa, PS Meneses, PDS Gois, EA Silva… - Letters in Organic …, 2020 - bv.fapesp.br
… (PPh3)(2)amine]) in the absence and presence of SnCl2 or CuCl2 as additives and their catalytic activities were compared with that of a commercial Grubbs catalyst 2nd Generation (G2)…
Number of citations: 5 bv.fapesp.br
S Beer, I Teasdale, O Brueggemann - European polymer journal, 2013 - Elsevier
… C with the Hoveyda–Grubbs Catalyst 2nd Generation yielded AO1 … h with the Hoveyda–Grubbs Catalyst 2nd Generation yielded … applying the Grubbs Catalyst 2nd Generation, providing …
Number of citations: 40 www.sciencedirect.com
FN Führer, H Schlaad - Macromolecular chemistry and physics, 2014 - Wiley Online Library
… The ADMET polymerization (ie, step-growth polycondensation) of 1a with the Hoveyda–Grubbs catalyst 2nd generation (HG-2) (Scheme 2) was attempted applying various conditions (…
Number of citations: 23 onlinelibrary.wiley.com

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